molecular formula C7H8BrClN2 B1379117 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine CAS No. 1357159-32-0

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1379117
CAS No.: 1357159-32-0
M. Wt: 235.51 g/mol
InChI Key: KPKIFLPEBDSPIK-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8BrClN2 It is a derivative of benzene, substituted with bromine, chlorine, and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to form aniline.

    Halogenation: Aniline undergoes halogenation to introduce bromine and chlorine atoms at specific positions.

    Methylation: The amine group is methylated to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3) are typical.

Major Products Formed

The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, amines, and quinones.

Scientific Research Applications

4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-chlorobenzene: Lacks the methylated amine group.

    3-Chloro-4-methylbenzene-1,2-diamine: Similar structure but different halogen substitution.

    4-Bromo-1,2-diaminobenzene: Lacks the chlorine atom.

Properties

IUPAC Name

4-bromo-3-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKIFLPEBDSPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=C(C=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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